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An In-depth Technical Guide to the Synthesis of Triethanolamine from Ethylene Oxide and

Ammonia

Introduction
Triethanolamine (TEA) is a versatile tertiary amine and a triol, making it a valuable

intermediate in various industries. It is utilized extensively in the production of surfactants,

emulsifiers, detergents, and as a corrosion inhibitor and pH adjuster. In the pharmaceutical and

cosmetics industries, it serves as an emulsifying agent for creams, lotions, and gels. This guide

provides a comprehensive technical overview of the synthesis of triethanolamine from the

reaction of ethylene oxide and ammonia, focusing on the underlying chemistry, experimental

protocols, and process parameters for researchers, scientists, and professionals in drug

development.

Reaction Mechanism and Kinetics
The synthesis of triethanolamine is not a direct reaction but a series of sequential, competitive

nucleophilic substitution reactions. Ammonia initially reacts with ethylene oxide to form

monoethanolamine (MEA). MEA, being a primary amine, is more nucleophilic than ammonia

and subsequently reacts with another molecule of ethylene oxide to yield diethanolamine

(DEA). Finally, the secondary amine DEA reacts with a third ethylene oxide molecule to

produce the desired triethanolamine (TEA).[1]

The overall reaction scheme is as follows:
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NH₃ + C₂H₄O → HOCH₂CH₂NH₂ (Monoethanolamine - MEA)

HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH (Diethanolamine - DEA)

(HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N (Triethanolamine - TEA)

These reactions are typically carried out in an aqueous medium, and the presence of water can

accelerate the reaction.[2] The product distribution (the relative amounts of MEA, DEA, and

TEA) is highly dependent on the stoichiometry of the reactants.[3] A high molar ratio of

ammonia to ethylene oxide favors the formation of MEA, while lower ratios lead to higher yields

of DEA and TEA.[4]

The reactions are irreversible, competitive, and consecutive second-order reactions.[5] The

activation energy for the formation of MEA from aqueous ammonia and ethylene oxide has

been reported to be approximately 61.25 kJ/mol (or about 11,500 cal/mol).[4][5] The reaction

rates for the subsequent steps to form DEA and TEA are comparatively faster.
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Figure 1: Reaction pathway for the synthesis of ethanolamines.
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The industrial production of ethanolamines is exclusively achieved through the reaction of

ethylene oxide with excess ammonia.[2] This can be performed via a non-catalytic aqueous

process or a catalytic process.

Aqueous Ammonia Process (Non-Catalytic)
This is a common industrial method where ethylene oxide is reacted with an aqueous solution

of ammonia. The process is typically continuous.

Experimental Protocol:

Reactant Preparation: An aqueous ammonia solution (e.g., 28-37% by weight) is prepared.

[6]

Reaction: The aqueous ammonia and liquid ethylene oxide are continuously fed into a

reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter and is adjusted

based on the desired product distribution; for higher TEA yield, a lower ammonia to ethylene

oxide ratio is used.[4][7]

Reaction Conditions: The reaction is exothermic and is typically conducted at temperatures

ranging from 40 to 150°C and under moderate to high pressure (0.1 to 16 MPa) to keep the

reactants in the liquid phase.[1][7]

Product Mixture: The output from the reactor is a mixture of MEA, DEA, TEA, water, and

unreacted ammonia.[1]

Catalytic Process
To improve selectivity, particularly towards MEA or DEA, heterogeneous catalysts can be

employed. This often involves using anhydrous liquid ammonia.

Experimental Protocol:

Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable catalyst. A ZSM-5

type zeolite that has undergone ion exchange with lanthanum is one such catalyst

mentioned for ethanolamine production.[6]
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Reactant Feed: Liquid ammonia and ethylene oxide are continuously introduced into the

packed reactor at specified flow rates. For instance, concentrations might be set to achieve

18.1% ethylene oxide, 70.9% liquid ammonia, and 11.0% MEA (if recycled) by weight.[6]

Reaction Conditions: The reaction can be performed adiabatically. An example condition

includes an inlet temperature of 45°C and a pressure of 10 MPa.[6]

Product Output: The conversion of ethylene oxide is typically near 100%.[6] The resulting

solution contains the mixture of ethanolamines and unreacted ammonia.
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Figure 2: Generalized workflow for Triethanolamine synthesis and purification.

Quantitative Data
The distribution of ethanolamines is highly sensitive to the reaction conditions. The tables

below summarize key quantitative data from various sources.

Table 1: Reaction Conditions and Product Distribution
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Parameter Value/Range
Product
Composition

Source

Process Type Aqueous Ammonia
Reaction mixture:
30-50% TEA, 15-
60% DEA by weight

[7]

Reactant Ratio
Molar Ratio NH₃:EO =

0.28

Not specified, but

favors higher

ethanolamines

[6]

Molar Ratio NH₃:EO =

1.5 to 6

Favors MEA, but

adjustable for

DEA/TEA

[7]

Temperature 40 - 150 °C
General operating

range
[1][7]

Pressure 0.1 - 16 MPa
General operating

range
[7]

Catalyst
La-exchanged ZSM-5

Zeolite

Final purified bottoms:

91.7% TEA, 7.6%

DEA

[6]

| EO Conversion | Nearly 100% | For both aqueous and catalyst processes |[6] |

Table 2: Kinetic Parameters for Ethanolamine Synthesis

Reaction Step Parameter Value Source

NH₃ + EO → MEA
Activation Energy
(Ea)

61.25 kJ/mol [4]

NH₃ + EO → MEA Activation Energy (Ea)
~11,500 cal/mol

(~48.1 kJ/mol)
[5]

| Consecutive Steps | Relative Rate Constants | Ratio of k₁:k₂:k₃ (MEA:DEA:TEA formation) is

approx. 1:6:4 |[8] |
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Purification of Triethanolamine
Regardless of the synthesis method, the crude product is a mixture that requires purification.

The standard method for separating the ethanolamines from each other and from water and

unreacted ammonia is fractional distillation.[1]

The purification process generally follows these steps:

Ammonia Removal: The unreacted ammonia is stripped from the reaction mixture, often in a

distillation column, and is typically recycled back to the reactor.[6][7]

Dehydration: Water is removed from the mixture in a dehydrating column.[6]

Fractional Distillation: The anhydrous mixture of ethanolamines is separated in a series of

distillation columns due to their different boiling points (MEA: 170°C, DEA: 268°C, TEA:

335°C).

First, MEA is distilled off.[6]

Next, DEA is separated.[6]

The remaining bottoms consist of crude TEA, which may be further purified.[6]

To obtain high-purity, colorless, and stable TEA, further treatment may be necessary. One

patented method involves reacting the crude product (after MEA removal) with additional

ethylene oxide at 110-180°C, followed by rectification in the presence of phosphorous or

hypophosphorous acid.[9][10]
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Figure 3: Distillation sequence for the purification of ethanolamines.
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Conclusion
The synthesis of triethanolamine from ethylene oxide and ammonia is a well-established

industrial process involving a series of consecutive reactions. Control over the final product

distribution is primarily achieved by manipulating the molar ratio of the reactants, temperature,

and pressure. While non-catalytic aqueous processes are common, catalytic methods offer

pathways to enhanced selectivity. The purification of TEA from the resulting mixture of

ethanolamines is a critical step, accomplished through a multi-stage distillation process. For

researchers and professionals, understanding the interplay between reaction kinetics, process

conditions, and separation technology is paramount to optimizing the yield and purity of

triethanolamine for its diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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